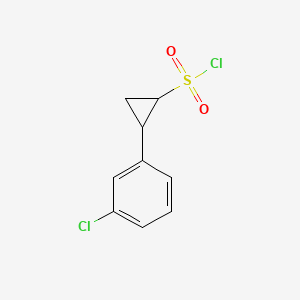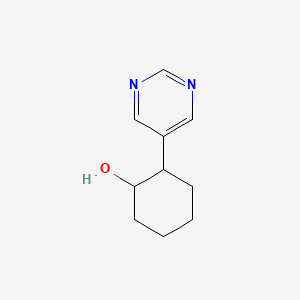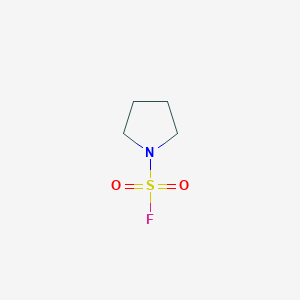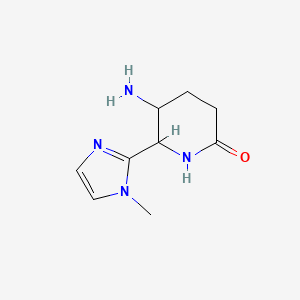
2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-氯苯基)环丙烷-1-磺酰氯是一种有机化合物,分子式为C9H8Cl2O2S。它是一种环丙烷衍生物,其环丙烷环上连接有磺酰氯官能团。
准备方法
合成路线和反应条件
2-(3-氯苯基)环丙烷-1-磺酰氯的合成通常涉及在受控条件下使3-氯苯基环丙烷与磺酰氯试剂反应。一种常见的方法是使3-氯苯基环丙烷与氯磺酸反应,该反应将磺酰氯基团引入环丙烷环中。反应通常在二氯甲烷等惰性溶剂中于低温下进行,以防止副反应。
工业生产方法
2-(3-氯苯基)环丙烷-1-磺酰氯的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应条件,以确保产品的高产率和纯度。然后通过蒸馏或重结晶技术对化合物进行纯化。
化学反应分析
反应类型
2-(3-氯苯基)环丙烷-1-磺酰氯会发生各种类型的化学反应,包括:
取代反应: 磺酰氯基团可以被其他亲核试剂(如胺、醇或硫醇)取代,形成磺酰胺、磺酸酯或磺硫醚衍生物。
还原反应: 该化合物可以使用像氢化铝锂这样的还原剂还原为相应的磺酰氢化物。
氧化反应: 该化合物的氧化会导致形成磺酸衍生物。
常用试剂和条件
取代反应: 常用试剂包括胺(例如,苯胺)、醇(例如,甲醇)和硫醇(例如,苯硫酚)。这些反应通常在三乙胺等碱的存在下进行,以中和副产物氯化氢。
还原反应: 氢化铝锂等还原剂在无水条件下使用,以防止水解。
氧化反应: 过氧化氢或高锰酸钾等氧化剂在酸性或碱性条件下使用。
形成的主要产物
磺酰胺衍生物: 由与胺的反应形成。
磺酸酯衍生物: 由与醇的反应形成。
磺硫醚衍生物: 由与硫醇的反应形成。
磺酸衍生物: 由氧化反应形成。
科学研究应用
2-(3-氯苯基)环丙烷-1-磺酰氯在科学研究中有多种应用:
化学: 它被用作合成各种有机化合物(包括药物和农用化学品)的构建模块。
生物学: 该化合物用于研究酶抑制剂,并作为生物活性分子的前体。
医药: 正在研究它在开发新药方面的潜在用途,尤其是作为酶抑制剂。
工业: 该化合物用于生产特种化学品和材料。
作用机制
2-(3-氯苯基)环丙烷-1-磺酰氯的作用机制涉及它对亲核试剂的反应性。磺酰氯基团是高度亲电性的,使其易于受到亲核进攻。这种反应性在各种化学反应中被利用以形成新化合物。所涉及的分子靶标和途径取决于具体的应用以及反应中使用的亲核试剂的性质。
相似化合物的比较
类似化合物
环丙烷磺酰氯: 一种类似的化合物,具有环丙烷环和磺酰氯基团,但没有3-氯苯基取代基。
苯磺酰氯: 一种具有苯环和磺酰氯基团的化合物,缺少环丙烷环。
苄基磺酰氯: 一种具有苄基和磺酰氯基团的化合物。
独特性
2-(3-氯苯基)环丙烷-1-磺酰氯由于同时存在3-氯苯基基团和环丙烷环而独一无二。这种组合赋予了与其他磺酰氯不同的反应性和性质。3-氯苯基基团增加了影响化合物反应性的空间效应和电子效应,使其成为有机合成中宝贵的中间体。
属性
分子式 |
C9H8Cl2O2S |
|---|---|
分子量 |
251.13 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H8Cl2O2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2 |
InChI 键 |
OSJUKSATPIMPLU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)


amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)



![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
